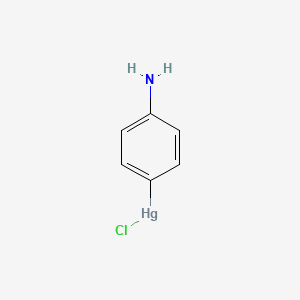

4-Aminophenylmercury chloride

描述

Historical Perspectives and Foundational Studies in Organomercury(II) Chemistry

The study of organomercury compounds dates back to the 19th century, with early work by chemists like Edward Franklin. libretexts.org A pivotal moment in the history of aromatic organomercury chemistry was the discovery of the mercuration of aromatic compounds by Otto Dimroth in 1898. wikipedia.orgwikiwand.com This reaction, which involves the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group, opened up new avenues for the synthesis of a wide array of organomercury derivatives. wikipedia.orgthieme-connect.dewikiwand.com

Early research in organomercury(II) chemistry, up until the 1950s, was largely focused on expanding the variety of available structural types. thieme-connect.de Subsequently, these compounds became crucial substrates for mechanistic studies in physical organic chemistry. thieme-connect.de Their relative stability to air and moisture, a consequence of the low polarity of the Hg-C bond, made them accessible for detailed investigations into electrophilic and radical substitution reactions. wikipedia.orgthieme-connect.dewikiwand.com These foundational studies provided a robust mechanistic framework that was later extended to other organometallic systems, contributing significantly to the development of contemporary synthetic design. thieme-connect.de

Significance of 4-Aminophenylmercury Chloride as a Key Organometallic Intermediate

This compound and its acetate (B1210297) analogue, 4-aminophenylmercuric acetate (APMA), have emerged as important intermediates in both synthetic and biological chemistry. uobasrah.edu.iqresearchgate.netwikipedia.org The presence of both an amino group and a mercury-carbon bond provides a versatile platform for a range of chemical transformations.

A primary application of this compound is in transmetalation reactions, where the mercury atom is exchanged for another metal or non-metal. This is exemplified by its use in the synthesis of various organotellurium compounds. uobasrah.edu.iqresearchgate.net For instance, the reaction of this compound with tellurium tetrabromide in a suitable solvent like glacial acetic acid or dioxane yields aryl-tellurium compounds. uobasrah.edu.iqresearchgate.net These reactions have been employed to prepare a variety of amino-substituted organotellurium compounds, which are of interest for further polymerization and materials science applications. uobasrah.edu.iqresearchgate.net

The following table summarizes the synthesis of an organotellurium compound starting from this compound:

| Reactants | Reagents/Solvents | Product | Reference |

| This compound, Tellurium tetrabromide | Glacial acetic acid | 4-Aminophenyltellurium tribromide | uobasrah.edu.iq |

| This compound, Tellurium tetrabromide | Dry dioxane | Bis(4-aminophenyl) telluride | uobasrah.edu.iq |

In the realm of biochemistry, the acetate form, 4-aminophenylmercuric acetate (APMA), is widely utilized as a thiol-blocking reagent to activate certain enzymes in vitro. wikipedia.orgnih.govaacrjournals.orgsoton.ac.uknih.gov Many enzymes, particularly matrix metalloproteinases (MMPs), are present in a latent, inactive form. wikipedia.orgsoton.ac.uk APMA activates these enzymes by reacting with a cysteine residue in the pro-peptide domain, disrupting the interaction that maintains the enzyme in its inactive state. nih.gov This application has been crucial for studying the function and regulation of these important biological catalysts. nih.govaacrjournals.orgsoton.ac.uk

Current Research Trajectories and Academic Significance in Organometallic and Coordination Chemistry

The academic significance of organomercury compounds, including this compound, continues in contemporary research, primarily due to their utility as synthetic intermediates. thieme-connect.deuzh.ch While the direct application of many organomercury compounds has diminished due to their toxicity, their role in the synthesis of other organometallic and organic molecules remains a key area of investigation. thieme-connect.detaylorandfrancis.com

Current research often focuses on leveraging the unique reactivity of the C-Hg bond. For example, organomercury compounds are valuable as transmetalating agents in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. uzh.ch This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under specific and controlled conditions.

Furthermore, recent studies have explored the use of 4-aminophenylmercury derivatives as building blocks for more complex molecular architectures, including bimetallic compounds. uzh.chuzh.ch The reaction of imine-functionalized derivatives of 4-aminophenylmercury acetate with other metal salts, such as mercuric chloride or cadmium chloride, has led to the synthesis of novel homo- and heterobimetallic complexes. uzh.chuzh.ch These new compounds are of interest for their structural properties and potential applications in materials science and catalysis. uzh.chuzh.ch The study of such complexes contributes to a deeper understanding of coordination chemistry and the nature of metal-metal interactions. uni-due.de

The following table provides examples of bimetallic compounds synthesized from derivatives of 4-aminophenylmercury compounds:

| Organomercury Precursor | Reactant | Product Type | Reference |

| Imine-functionalized acetyloxy(4-(arylideneamino)phenyl)mercury(II) | Mercuric chloride | Homobimetallic (RHg/Hg) | uzh.ch |

| Imine-functionalized acetyloxy(4-(arylideneamino)phenyl)mercury(II) | Cadmium chloride | Heterobimetallic (RHg/Cd) | uzh.ch |

属性

IUPAC Name |

(4-aminophenyl)-chloromercury | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.ClH.Hg/c7-6-4-2-1-3-5-6;;/h2-5H,7H2;1H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJSILUMJWNPKX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[Hg]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClHgN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189000 | |

| Record name | 4-Aminophenylmercury chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3550-44-5 | |

| Record name | 4-Aminophenylmercury chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003550445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, (p-aminophenyl)chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminophenylmercury chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Routes and Reaction Pathways for 4 Aminophenylmercury Chloride

Methodologies for the Preparation of 4-Aminophenylmercury Chloride

The synthesis of this compound is a significant process in organometallic chemistry, with various methodologies developed to achieve this compound. A common and effective method involves the direct mercuration of aniline (B41778) using mercury(II) acetate (B1210297). rdd.edu.iquct.ac.za This reaction is typically followed by treatment with a chloride salt to yield the desired product.

Precursor Selection and Optimized Reaction Conditions for Synthesis

The primary precursors for the synthesis of this compound are aniline and a mercury(II) salt, most commonly mercury(II) acetate. rdd.edu.iquct.ac.za The selection of aniline as the aromatic precursor is crucial as the amino group directs the mercuration to the para position of the benzene (B151609) ring. spcop.inucalgary.ca

The reaction conditions are optimized to ensure the selective formation of the para-substituted product. Key parameters that are controlled include:

Solvent: The reaction is often carried out in an aqueous medium or a mixture of water and a suitable organic solvent like ethanol. uobasrah.edu.iqresearchgate.net

Temperature: The reaction temperature is typically maintained at room temperature or slightly elevated to facilitate the reaction without promoting side reactions. uv.esmdpi.com

Reaction Time: The duration of the reaction is monitored to allow for the completion of the mercuration process. uobasrah.edu.iq

A typical procedure involves dissolving mercury(II) acetate in water and adding aniline to the suspension. uzh.ch The mixture is stirred for a specified period, during which the mercuration takes place. Subsequently, a solution of a chloride salt, such as sodium chloride, is added to precipitate the this compound. uct.ac.za The resulting solid is then collected by filtration, washed, and dried. mdpi.com

Table 1: Precursors and Reaction Conditions for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Solvent | Temperature | Product |

| Aniline | Mercury(II) acetate | Water | Room Temperature | 4-Aminophenylmercury acetate |

| 4-Aminophenylmercury acetate | Sodium chloride | Water/Ethanol | Not specified | This compound |

Strategies for Enhanced Yield and Purity in Synthesis

To enhance the yield and purity of this compound, several strategies can be employed. The careful control of stoichiometry between aniline and the mercury(II) salt is important to avoid the formation of di- or tri-mercurated products.

Purification of the crude product is essential to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent, such as a water/ethanol mixture, is a common method to obtain a high-purity product. mdpi.com The purity of the final compound can be verified using various analytical techniques, including melting point determination and spectroscopic methods.

Detailed Mechanistic Investigations of this compound Formation

Elucidation of Reaction Mechanisms in Organomercuration Processes

The formation of this compound proceeds through an electrophilic aromatic substitution reaction known as organomercuration. echemi.comlibretexts.org In this reaction, the mercury(II) ion (Hg²⁺) acts as the electrophile.

The mechanism involves the following key steps:

Generation of the Electrophile: In solution, mercury(II) acetate dissociates to provide the electrophilic mercury species.

Electrophilic Attack: The electron-rich aromatic ring of aniline attacks the mercury electrophile. The amino group (-NH₂) is an activating group and directs the substitution to the ortho and para positions. spcop.inucalgary.ca Due to steric hindrance, the para-product is predominantly formed.

Formation of a Mercurinium Ion Intermediate: The attack of the aromatic ring on the mercury ion leads to the formation of a three-membered ring intermediate called a mercurinium ion. echemi.comlibretexts.org This intermediate helps to prevent carbocation rearrangements. libretexts.org

Deprotonation: A base, which can be the solvent or another molecule of aniline, removes a proton from the carbon atom bearing the mercury group, restoring the aromaticity of the ring and forming the organomercury acetate.

Anion Exchange: Finally, the acetate group is exchanged for a chloride ion upon treatment with a chloride salt, yielding this compound.

Kinetic and Thermodynamic Aspects Governing Synthetic Outcomes

The kinetics of the mercuration of aniline are influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent. researchgate.net The reaction is generally considered to be relatively fast. semanticscholar.org

Derivatization and Functionalization Reactions Initiated by this compound

This compound is a versatile intermediate that can be used in a variety of derivatization and functionalization reactions. The presence of both the amino group and the mercury-carbon bond allows for a range of chemical transformations.

One important application is in the synthesis of other organometallic compounds. For instance, it can react with tellurium tetrabromide to form 4-aminophenyltellurium tribromide. uobasrah.edu.iqresearchgate.net

The amino group of this compound can undergo typical reactions of aromatic amines, such as acylation. For example, it can be reacted with acrylic acid to form 4-(acrylamido)phenylmercuric chloride. mdpi.com It can also be used in condensation reactions with aldehydes to form Schiff bases. researchgate.netuzh.chugm.ac.id

Furthermore, this compound and its derivatives are utilized in various applications, including:

The preparation of organotellurium and organoselenium compounds. ugm.ac.id

As a linker in the functionalization of graphene oxide for drug delivery applications. mdpi.com

In the synthesis of inhibitors for matrix metalloproteinases (MMPs). nih.govnih.govfrontiersin.orgnih.govbeilstein-institut.denih.govbiorxiv.orgnih.gov

As a reagent for the derivatization of thiols for analytical purposes. semanticscholar.orgresearchgate.net

Table 2: Derivatization Reactions of this compound

| Reactant | Reagent | Product | Application |

| This compound | Tellurium tetrabromide | 4-Aminophenyltellurium tribromide | Synthesis of organotellurium compounds |

| 4-Aminophenylmercury acetate | Acrylic acid | 4-(Acrylamido)phenylmercuric chloride | Synthesis of functionalized organomercurials |

| This compound | 4-N,N-dimethylaminobenzaldehyde | 4-(4-N,N-dimethylaminobenzylideneamino)phenylmercury chloride | Synthesis of Schiff bases |

Chemical Transformations Involving the Arylmercury Moiety

The arylmercury moiety of this compound is a versatile functional group that participates in a variety of chemical transformations, enabling the synthesis of diverse organometallic and organic compounds. These reactions primarily exploit the carbon-mercury bond, which can be cleaved under various conditions to form new bonds with other elements.

One significant transformation is the reaction with tellurium tetrachloride (TeCl₄). This process, known as a transmetalation reaction, involves the replacement of the mercury group with a tellurium-containing functional group. For instance, the reaction of an arylmercuric(II) chloride with TeBr₄ can yield an aryltellurium(IV) tribromide. researchgate.net This highlights a pathway to introduce tellurium into an aromatic ring that was previously functionalized with mercury.

Furthermore, the arylmercury group can be involved in coupling reactions. While specific examples for this compound are not extensively detailed, analogous reactions with other arylmercury chlorides, such as 4-tolylmercury(II) chloride, demonstrate the potential for forming biaryl compounds. thieme-connect.de These reactions are often catalyzed by transition metals like palladium. thieme-connect.de

Another key reaction is the reduction of the arylmercury halide. While not a direct transformation of the arylmercury moiety to another functional group, it is a fundamental reaction in organomercury chemistry.

The table below summarizes some of the key chemical transformations involving the arylmercury moiety.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| Arylmercuric(II) chloride | TeBr₄ | Aryltellurium(IV) tribromide | Transmetalation |

| 4-Tolylmercury(II) chloride | Benzo[b]furan, Li₂PdCl₄ (catalyst) | 4,4′-Dimethyl-1,1′-biphenyl, 2-(4-tolyl)benzo[b]furan | Palladium-catalyzed coupling |

Reactions at the Amino Group Leading to Novel Derivatives (e.g., Schiff Bases)

The primary amino group of this compound provides a reactive site for the synthesis of a wide array of derivatives, most notably Schiff bases. Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. This reaction typically proceeds under reflux in an appropriate solvent, such as ethanol, and can be acid-catalyzed. researchgate.netyoutube.com

The general mechanism for Schiff base formation involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, leading to the formation of the characteristic carbon-nitrogen double bond (azomethine group) of the Schiff base. youtube.com

In the context of this compound, the amino group can react with various substituted aldehydes to yield a series of novel organomercury compounds containing an imine functionality. For example, the reaction of (1-amino-4-bromonaphthalen-2-yl)mercury(II) chloride with benzaldehyde (B42025) results in the formation of a new organomercury compound containing an azomethine moiety. researchgate.net Although this example does not use this compound directly, it demonstrates the reactivity of an amino group in a similar organomercury compound.

The synthesis of Schiff bases from related amino compounds, such as 4-(2-aminophenyl)morpholine and 4-aminoantipyrine, is well-documented. nih.govnih.gov These reactions involve refluxing an equimolar mixture of the amine and a substituted aldehyde in absolute ethanol. nih.gov The resulting Schiff bases are often crystalline solids that can be purified by recrystallization. researchgate.netnih.gov

The table below provides examples of reaction conditions for the synthesis of Schiff bases from various amino compounds, which are analogous to the potential reactions of this compound.

| Amine Reactant | Aldehyde/Ketone Reactant | Solvent | Conditions | Product Type |

| 4-(2-Aminophenyl)morpholine | Substituted aldehydes | Absolute ethanol | Reflux | Schiff base |

| 4-Aminoantipyrine | 4-Aminobenzoic acid | Ethanol with glacial acetic acid | Reflux | Schiff base |

| 4-Aminoantipyrine | Various cinnamaldehydes | Not specified | Not specified | Schiff base |

Transmetalation Reactions Involving the Chemical Compound

Transmetalation is a fundamental process in organometallic chemistry that involves the transfer of an organic group from one metal to another. This compound is a suitable substrate for such reactions, where the aminophenyl group is transferred from mercury to a different metal center. This reaction is a powerful tool for the synthesis of new organometallic compounds that may not be easily accessible through direct metallation.

A prominent example of a transmetalation reaction involving an arylmercuric(II) chloride is the reaction with tellurium tetrabromide (TeBr₄). researchgate.net In this reaction, the arylmercury chloride is converted to an aryltellurium(IV) tribromide. researchgate.net This specific transformation allows for the introduction of a tellurium atom onto the aromatic ring, opening up pathways to a variety of organotellurium compounds. researchgate.net The subsequent reduction of these aryltellurium tribromides can lead to the formation of diaryl ditellurides. researchgate.net

While the direct transmetalation of this compound with copper reagents is not explicitly detailed in the provided search results, the general utility of organomercury compounds as precursors in organocopper chemistry is well-established. thieme-connect.de Historically, reactions between organomercury compounds and copper have been used to generate organocopper species. thieme-connect.de These organocopper reagents are valuable in organic synthesis, participating in reactions such as conjugate additions and coupling reactions. thieme-connect.de

The table below outlines examples of transmetalation reactions involving arylmercury compounds.

| Arylmercury Compound | Transmetalating Agent | Product |

| Arylmercuric(II) chloride | TeBr₄ | Aryltellurium(IV) tribromide |

| (1-Amino-4-bromonaphthalen-2-yl)mercury(II) chloride | TeBr₄ (after reaction with benzaldehyde) | Aryltellurium(IV) tribromide containing an azomethine moiety |

Advanced Structural Elucidation and High Resolution Spectroscopic Characterization of 4 Aminophenylmercury Chloride and Its Derivatives

Crystallographic Investigations for Precise Structural Determination

Crystallographic studies provide definitive information on the three-dimensional arrangement of atoms and molecules in the solid state.

Table 1: Representative Bond Lengths and Angles from Similar Structures

| Bond/Angle | Typical Value | Reference Compound(s) |

| Hg-Cl Bond Length | ~2.31 Å | Mercuric Chloride (HgCl₂) materialsproject.org |

| C-Cl Bond Length | Varies | Substituted 2-chloroquinolines ias.ac.in |

| C-N Bond Length | Varies | 4-Aminocoumarin researchgate.net |

| C-C (aromatic) | ~1.39 Å | Benzene (B151609) derivatives |

| C-Hg-Cl Angle | ~180° (linear) | Organomercury compounds |

Note: The data in this table is illustrative and based on analogous compounds. Specific values for 4-aminophenylmercury chloride require direct experimental determination.

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions, which collectively define the supramolecular architecture. core.ac.uklibretexts.org These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid.

For this compound, several types of intermolecular interactions are expected to be significant:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···Cl or N-H···N interactions with neighboring molecules. These interactions are fundamental in the packing of many organic and coordination compounds.

Halogen Bonding: The chlorine atom can participate in halogen bonds, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. ias.ac.in

p-p Stacking: The aromatic phenyl rings can interact through p-p stacking, where the electron clouds of adjacent rings align.

Mercuriophilic Interactions: In some organomercury compounds, weak attractive interactions can occur between mercury atoms in the crystal lattice.

The interplay of these forces results in a complex and well-defined three-dimensional network. Understanding this supramolecular assembly is key to rationalizing the compound's solid-state properties. The study of similar structures, such as substituted 2-chloroquinoline (B121035) derivatives, reveals the importance of Cl···Cl and C-H···Cl interactions in building the supramolecular assembly. ias.ac.in

High-Resolution Spectroscopic Probes for Electronic and Vibrational Structure

Spectroscopic techniques provide detailed insights into the electronic and vibrational energy levels of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C.

While a specific NMR spectrum for this compound is not available in the provided results, the expected chemical shifts can be predicted based on the functional groups present.

¹H NMR: The aromatic protons would appear as a set of multiplets in the range of approximately 6.5-8.0 ppm. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing mercury chloride group. The protons of the amino group would likely appear as a broad singlet.

¹³C NMR: The carbon atoms of the phenyl ring would exhibit distinct signals in the aromatic region of the spectrum (typically 100-150 ppm). organicchemistrydata.org The carbon directly attached to the mercury atom would be significantly affected, and its chemical shift would provide valuable information about the C-Hg bond. The presence of different substituents on the aromatic ring generally leads to well-separated signals in the ¹³C spectrum. thieme-connect.de

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹H | Amino N-H | Variable, broad |

| ¹³C | Aromatic C-H | 110 - 130 |

| ¹³C | C-NH₂ | 140 - 150 |

| ¹³C | C-HgCl | 130 - 150 |

Note: These are estimated ranges and can be influenced by the solvent and other experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. tanta.edu.eg Each functional group has characteristic vibrational frequencies, making these techniques excellent for qualitative analysis. horiba.com

For this compound, the following characteristic vibrational modes would be expected:

N-H Stretching: The amino group will show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. core.ac.uk

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: These appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibration typically gives a strong band in the region of 505-710 cm⁻¹. core.ac.uk

Hg-Cl Stretching: This vibration would be expected at lower frequencies, in the far-infrared region.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretching | > 3000 | FT-IR, Raman |

| C=C Aromatic Ring Stretching | 1400 - 1600 | FT-IR, Raman |

| N-H Bending (scissoring) | ~1600 | FT-IR |

| C-N Stretching | 1250 - 1350 | FT-IR, Raman |

| C-Cl Stretching | 505 - 710 | FT-IR, Raman |

Note: The exact positions of the bands can be influenced by the solid-state packing and intermolecular interactions.

Electronic absorption (UV-Visible) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

For this compound, the UV-Visible spectrum is expected to be dominated by π → π* transitions within the aminophenyl chromophore. The presence of the amino group (an auxochrome) and the mercury chloride moiety will influence the position and intensity of the absorption bands. rsc.org Aromatic systems typically show strong absorption bands, and the extension of conjugation can lead to a bathochromic (red) shift of the absorption maximum. msu.edu In similar compounds like substituted chlorophenols, electronic transitions are observed in the near-ultraviolet region. ias.ac.in

While specific emission (fluorescence or phosphorescence) data for this compound is not detailed in the search results, organomercury compounds can exhibit luminescence, which would provide further insight into their excited electronic states.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) serves as a critical analytical tool for the structural confirmation of organometallic compounds, including this compound and its derivatives. researchgate.netupce.cz The technique provides essential information on the molecular weight, elemental composition, and structural features through the analysis of ionization and fragmentation patterns. researchgate.netupce.cz For organometallic species, "soft" ionization techniques are often preferred as they minimize fragmentation of the parent molecule, allowing for clear determination of the molecular ion. upce.cz

A variety of mass spectrometry methods can be employed for the analysis of organomercury compounds. researchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly suitable for non-volatile and thermally sensitive compounds. researchgate.netupce.cz ESI-MS is advantageous as it allows for the analysis of samples directly from solution and can be readily coupled with high-performance liquid chromatography (HPLC) for the separation of complex mixtures. upce.cz Gas chromatography/mass spectrometry (GC/MS) is also a viable technique for volatile organomercury compounds, enabling their separation and subsequent identification by the mass spectrometer. econference.io High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) or Orbitrap analyzers, are invaluable for this class of compounds, as they provide accurate mass measurements that can confirm the elemental composition of the parent ion and its fragments. researchgate.net

A key diagnostic feature in the mass spectra of mercury-containing compounds is the distinctive isotopic pattern of mercury. researchgate.netacs.org Mercury has seven stable isotopes with significant natural abundance, which results in a characteristic cluster of peaks for the molecular ion and any mercury-containing fragments. researchgate.net This isotopic signature is a powerful tool for unambiguously identifying the presence and number of mercury atoms within an ion. researchgate.netacs.org

The fragmentation pathways of organomercury compounds under mass spectrometric conditions provide further structural insights. For organomercury halides, a common and facile fragmentation pathway involves the loss of the halide atom or the corresponding hydrohalic acid (e.g., HCl). acs.org In the case of this compound, the primary fragmentation events are predicted to be the cleavage of the Hg-Cl bond and the C-Hg bond.

Proposed Fragmentation Pathways for this compound:

Loss of Chlorine: The initial fragmentation is likely the cleavage of the mercury-chlorine bond to yield the [C₆H₆NHg]⁺ fragment. This is a common pathway for organomercury halides. acs.org

Cleavage of the Carbon-Mercury Bond: A second major fragmentation pathway involves the cleavage of the bond between the phenyl ring and the mercury atom. This can result in either the formation of a phenyl-containing fragment [C₆H₆N]⁺ or a mercury-containing fragment [HgCl]⁺, depending on where the charge is retained.

Loss of the Phenyl Group: Cleavage of the C-Hg bond can also lead to the formation of the aminophenyl cation [C₆H₆N]⁺.

The table below summarizes the theoretical monoisotopic masses and the expected m/z values for the most abundant isotopologues of the molecular ion and key fragments of this compound.

| Ion/Fragment | Formula | Description of Fragment | Calculated Monoisotopic Mass (Da) |

|---|---|---|---|

| [M]⁺ | [C₆H₆ClHgN]⁺ | Molecular Ion | 328.9895 (using ²⁰²Hg, ³⁵Cl) |

| [M-Cl]⁺ | [C₆H₆HgN]⁺ | Loss of Chlorine atom | 294.0207 (using ²⁰²Hg) |

| [HgCl]⁺ | [HgCl]⁺ | Mercury(I) chloride cation | 236.9395 (using ²⁰²Hg, ³⁵Cl) |

| [C₆H₆N]⁺ | [C₆H₆N]⁺ | Aminophenyl cation | 92.0498 |

The isotopic distribution for the molecular ion ([C₆H₆ClHgN]⁺) would show a characteristic pattern reflecting the natural abundances of mercury and chlorine isotopes, providing definitive confirmation of the compound's identity. The table below illustrates the complexity of this pattern by showing the calculated masses for combinations of the two most abundant mercury isotopes and the two chlorine isotopes.

| Mercury Isotope | Chlorine Isotope | Calculated m/z of [C₆H₆ClHgN]⁺ | Relative Abundance Contribution (%) |

|---|---|---|---|

| ²⁰²Hg (29.86%) | ³⁵Cl (75.77%) | 328.9895 | ~22.63 |

| ²⁰²Hg (29.86%) | ³⁷Cl (24.23%) | 330.9866 | ~7.23 |

| ²⁰⁰Hg (23.10%) | ³⁵Cl (75.77%) | 326.9886 | ~17.50 |

| ²⁰⁰Hg (23.10%) | ³⁷Cl (24.23%) | 328.9857 | ~5.60 |

Note: The relative abundance contributions are approximate and calculated by multiplying the individual isotopic abundances. The full spectrum would include contributions from all seven stable mercury isotopes.

By combining various ionization techniques with high-resolution mass analysis and tandem MS (MS/MS) experiments, a comprehensive understanding of the structure and fragmentation behavior of this compound and its derivatives can be achieved. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of 4 Aminophenylmercury Chloride Systems

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic wavefunction and energy of the system, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. aps.org DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in exploring the electronic structure, molecular geometry, and reactivity of organomercury compounds. ekb.eg

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies high stability and low reactivity. irjweb.com

In theoretical studies of organometallic compounds structurally related to 4-aminophenylmercury chloride, DFT has been used to calculate these electronic parameters. For instance, calculations on similar organotellurium compounds derived from aminophenyl mercury(II) chloride have been performed to understand their molecular structure and electronic properties. ekb.egugm.ac.idugm.ac.id These studies provide a framework for understanding how the electronic characteristics of this compound could be modeled.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps Calculated using DFT Note: The following data is derived from theoretical studies on analogous organometallic compounds and serves as an illustrative example of the parameters obtained through DFT calculations.

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue A | -6.297 | -1.810 | 4.487 |

| Analogue B | -5.891 | -2.150 | 3.741 |

| Analogue C | -6.123 | -1.987 | 4.136 |

The distribution of the HOMO and LUMO across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT, which visualizes the charge distribution and predicts sites for chemical reactions. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theoretical accuracy for predicting molecular properties. researchgate.net

Ab initio calculations can be employed to perform geometry optimization, yielding highly accurate predictions of structural parameters like bond lengths, bond angles, and dihedral angles for molecules such as this compound. researchgate.net Furthermore, these methods are used to predict various spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic positions, one can compute harmonic vibrational frequencies, which are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shieldings can be calculated to aid in the analysis of NMR spectra. researchgate.net

While computationally more demanding than DFT, ab initio methods provide a systematic way to improve the accuracy of calculations, converging towards the exact solution of the Schrödinger equation as the level of theory and the basis set size are increased. nih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Insights

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system's conformation and dynamics. rsc.org This approach is particularly useful for understanding the behavior of molecules in condensed phases, such as in solution or in a crystal lattice. rsc.orgnih.gov

For a molecule like this compound, MD simulations can provide significant insights into its conformational flexibility. The molecule possesses rotatable bonds, such as the C-N and C-Hg bonds, and the amino group can undergo inversion. MD simulations can explore the potential energy surface associated with these motions, identifying low-energy conformers and the barriers between them. plos.org This is crucial for understanding how the molecule behaves in different environments. nih.gov

In the context of a crystal, MD simulations can elucidate the dynamic nature of the solid state. rsc.org This includes modeling:

Thermal Motion: Simulating the vibrations of atoms around their equilibrium lattice positions.

Molecular Reorientations: Observing the rotation of entire molecules or specific functional groups within the crystal. rsc.org

Internal Rotations: Characterizing the dynamics of flexible parts of the molecule, such as the rotation of the amino group around the C–N bond. rsc.org

Such simulations rely on a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. rsc.org While specific MD studies on this compound are not extensively documented, the methodology has been widely applied to various organic molecular crystals to reproduce structural and dynamic properties with reasonable accuracy. rsc.orgresearchgate.net

Theoretical Predictions on Reactivity, Stability, and Reaction Energetics

Theoretical calculations, particularly those based on DFT, are powerful tools for predicting the reactivity and stability of chemical compounds. mdpi.com By analyzing the electronic structure, several global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (EHOMO and ELUMO). These descriptors provide a quantitative measure of a molecule's chemical behavior. irjweb.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

These parameters provide a comprehensive picture of the reactivity of this compound. For example, a high electrophilicity index would suggest that the molecule is a strong electrophile.

Table 2: Representative Calculated Global Reactivity Descriptors Note: This table presents illustrative data for analogous compounds to demonstrate the types of reactivity descriptors that can be obtained from theoretical calculations.

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.297 |

| Electron Affinity (A) | -ELUMO | 1.810 |

| Electronegativity (χ) | (I+A)/2 | 4.054 |

| Chemical Hardness (η) | (I-A)/2 | 2.244 |

| Chemical Softness (S) | 1/η | 0.446 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.663 |

Furthermore, quantum chemical methods can be used to model reaction energetics. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction barriers (activation energies) and reaction enthalpies. rsc.org This allows for the theoretical investigation of potential reaction pathways involving this compound, providing insights into its stability and decomposition mechanisms.

Coordination Chemistry and Complex Formation of 4 Aminophenylmercury Chloride

Ligand Properties of 4-Aminophenylmercury Chloride in Coordination Complexes

Role as a Ligand in Homometallic and Heterometallic Systems

In principle, this compound could act as a ligand in both homometallic and heterometallic systems. In a homometallic complex, it would coordinate to a single type of metal center. For instance, multiple this compound molecules could bind to a transition metal ion.

In heterometallic systems, this ligand could bridge two different metal centers. The amino group could coordinate to one metal, while the organomercury portion of the molecule could interact with a second, different metal ion. This bridging capability is a key feature in the design of polynuclear complexes with interesting magnetic or catalytic properties.

Chelation and Bridging Capabilities of the Amino and Arylmercury Groups

The this compound molecule possesses distinct functional groups that could enable both chelation and bridging.

Amino Group: The lone pair of electrons on the nitrogen atom of the amino group makes it a classic Lewis base, capable of forming a coordinate bond with a metal center.

Arylmercury Group: The mercury atom, with its own set of valence electrons and orbitals, could potentially form secondary bonds or act as a soft Lewis acid, interacting with other donor atoms.

The spatial arrangement of the amino group and the mercury atom on the phenyl ring does not favor intramolecular chelation to a single metal center. However, it is well-suited for acting as a bridging ligand, linking multiple metal centers to form coordination polymers or discrete polynuclear complexes.

Synthesis and Characterization of Coordination Compounds Involving this compound

The synthesis of coordination compounds with this compound would likely follow standard synthetic methodologies for metal-ligand complexation. A typical approach would involve reacting a solution of a metal salt with a solution of this compound in a suitable solvent. The resulting product's properties, such as solubility and crystal form, would depend on the metal ion, the stoichiometry of the reactants, and the reaction conditions.

Table 1: Hypothetical Synthesis Parameters for Coordination Compounds of this compound

| Metal Salt Precursor | Ligand | Solvent System | Potential Product Type |

| MCl₂ (M = Co, Ni, Cu) | This compound | Ethanol/Water | Mononuclear or polynuclear complex |

| M(NO₃)₂ (M = Zn, Cd) | This compound | Methanol | Coordination polymer |

| [M'(CO)ₓ] (M' = Cr, Mo, W) | This compound | Tetrahydrofuran | Organometallic complex |

Characterization of any synthesized complexes would be crucial to determine their composition and structure. Elemental analysis would confirm the empirical formula, while techniques like thermogravimetric analysis (TGA) could provide information about the thermal stability and the presence of solvent molecules in the crystal lattice.

Spectroscopic and Structural Analysis of Adducts and Coordination Polymers

Spectroscopic and structural analysis techniques are indispensable for elucidating the nature of the coordination environment in any new compounds.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Changes in the vibrational frequency of the N-H bonds in the amino group upon coordination would provide direct evidence of the nitrogen atom's involvement in bonding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy could be used to probe the changes in the chemical environment of the phenyl ring and the amino group upon complexation.

UV-Visible Spectroscopy: The electronic transitions in the coordination compounds, particularly for those involving transition metals, would give rise to characteristic absorption bands in the UV-Visible spectrum, providing insights into the geometry of the metal center.

Structural Analysis:

Table 2: Expected Spectroscopic and Structural Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Analytical Technique | Expected Observation | Information Gained |

| Infrared Spectroscopy | Shift in N-H stretching frequency | Confirmation of N-coordination |

| UV-Visible Spectroscopy | d-d transition bands | Geometry of the metal center |

| Single-Crystal X-ray Diffraction | Bond distances and angles | Definitive molecular structure |

Specialized Applications in Chemical Research and Materials Science Excluding Clinical/biological Dosage/effects

Role as a Synthetic Precursor in Advanced Chemical Synthesis

4-Aminophenylmercury chloride serves as a valuable starting material in the synthesis of more complex molecules, particularly in the realm of organometallic chemistry. Its ability to undergo transmetallation reactions makes it a key intermediate for introducing the 4-aminophenyl group into various metallic frameworks.

The use of this compound for the direct development of organomercury-containing polymers or frameworks is not extensively documented in publicly available research. While multicomponent polymerization strategies exist for creating complex polymer architectures, and methods for halide-pair-driven polymerization have been developed for semiconducting polymers, the specific incorporation of 4-aminophenylmercury units using this precursor is not a commonly cited application researchgate.netnih.govresearchgate.net. The synthesis of polymers containing nitrogen, such as those derived from ammonium (B1175870) chloride, demonstrates the broad interest in nitrogen-containing polymers, but does not specifically involve organomercury precursors researchgate.net.

A significant application of this compound is its use as a precursor for the synthesis of other organometallic compounds, most notably organotellurium derivatives. This transformation is typically achieved through a transmetallation reaction, where the mercury atom is exchanged for a different metal.

The reaction of arylmercuric chlorides with tellurium tetrahalides, such as tellurium tetrabromide (TeBr₄), is a well-established method for preparing aryltellurium trihalides illinois.edu. This substitution reaction proceeds with a high yield, making it a reliable synthetic route illinois.edu. For instance, arylmercuric(II) chloride can be subjected to transmetallation with TeBr₄ to form the corresponding aryltellurium(IV) tribromide illinois.edu.

This methodology has been applied to various substituted arylmercuric chlorides to produce a range of functionalized organotellurium compounds. The general reaction involves treating the arylmercuric chloride with TeBr₄, which can be further reacted to yield diaryltellurium dihalides or reduced to form diaryl ditellurides and tellurides illinois.edu.

Table 1: Synthesis of Organotellurium Compounds from Arylmercuric Precursors

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| Arylmercuric(II) chloride | TeBr₄ (1:1 mole ratio) | Aryltellurium(IV) tribromide (ArTeBr₃) | illinois.edu |

| Arylmercuric(II) chloride | TeBr₄ (2:1 mole ratio) | Diaryltellurium(IV) dibromide (Ar₂TeBr₂) | illinois.edu |

| Aryltellurium(IV) tribromide | Hydrazine Hydrate (reduction) | Diarylditelluride | illinois.edu |

Catalytic Activity in Select Organic Transformations

While organomercury compounds are more commonly known as reagents or toxins, they can play a role in catalytic processes, often as part of a larger catalytic system rather than as the primary catalyst themselves.

Organomercury compounds can be utilized in palladium-catalyzed cross-coupling reactions, where they serve as transmetallating agents. In these catalytic cycles, the organomercurial transfers its organic group to the palladium center, which is a crucial step in the formation of new carbon-carbon or carbon-heteroatom bonds illinois.edumit.eduwildlife-biodiversity.comresearchgate.net. Although the palladium complex is the true catalyst, the organomercury compound is essential for the reaction to proceed. Mechanistic studies of these reactions focus on the kinetics and pathways of oxidative addition, transmetallation, and reductive elimination mit.eduwildlife-biodiversity.com. The interaction of mercury compounds with palladium intermediates can be complex, involving redox-transmetallation and amalgamation processes, which are important considerations in mechanistic investigations uvic.ca.

The catalytic cycle of palladium-catalyzed cross-coupling reactions has been a subject of intense study mit.eduwildlife-biodiversity.com. When an organomercurial like this compound is used, the cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide.

Transmetallation: The organomercury compound (Ar-Hg-Cl) transfers its aryl group (Ar) to the palladium complex, forming an Ar-Pd-L intermediate and releasing a mercury salt.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

The role of the organomercurial is confined to the transmetallation step. Detailed mechanistic studies, often employing techniques like mass spectrometry, aim to identify and characterize the transient catalytic species and intermediates involved in these cycles to better understand catalyst activation and performance uvic.ca.

Applications as a Reagent in Analytical Chemistry and Chemical Separations

The high affinity of mercury for sulfur is the basis for the application of organomercury compounds in analytical chemistry, particularly for the detection and quantification of sulfhydryl (-SH) groups, also known as thiols nih.govcreative-proteomics.com.

This compound and its acetate (B1210297) analogue, 4-aminophenylmercuric acetate (APMA), are used as thiol-blocking reagents wikipedia.org. They react stoichiometrically with sulfhydryl groups found in molecules such as the amino acid cysteine, both in its free form and within proteins nih.gov. This reaction can be monitored, allowing for the quantification of thiols. This method is often referred to as mercurimetric titration acs.org.

A related compound, [p-(N-acrylamino)-phenyl]mercuric chloride (APM), has been synthesized and described as a useful tool for the analysis of thiolated biomolecules, highlighting the utility of this class of reagents in biochemical analysis unamur.be. The reaction of these organomercurials with thiols is rapid and specific, forming stable mercury-sulfur bonds (mercaptides).

Table 2: Analytical Reagents for Thiol Quantification

| Reagent Name | Abbreviation | Principle of Detection | Reference |

|---|---|---|---|

| 5,5′-dithiobis-(2-nitrobenzoic acid) | DTNB (Ellman's Reagent) | Colorimetric; Thiol-disulfide exchange releases a chromophore. | nih.govtcichemicals.com |

| 4,4′-dithiodipyridine | 4-DPS | Spectrophotometric; Thiol-disulfide exchange releases a chromophore. | nih.govresearchgate.net |

| 4-Aminophenylmercuric acetate | APMA | Thiol-blocking; Stoichiometric reaction with -SH groups. | wikipedia.org |

The specificity of the mercury-thiol interaction allows these reagents to be used in complex biological samples to quantify specific sulfhydryl-containing compounds nih.govacs.org.

Use in Thiol Affinity Chromatography and Related Separation Techniques

This compound is utilized in the field of affinity chromatography, a technique that separates biochemical mixtures based on a highly specific interaction between a substance and a stationary phase. In this context, the compound is typically immobilized on a solid support, such as agarose (B213101) or cellulose, to create an affinity matrix. This matrix is then used to selectively capture and isolate molecules containing thiol (sulfhydryl) groups from complex solutions.

The fundamental principle of this separation method lies in the formation of a stable covalent bond, specifically a mercaptide linkage, between the mercury atom of the immobilized this compound and the sulfur atom of a thiol-containing molecule. This strong and specific interaction allows for the selective retention of thiolated species on the chromatographic column while other components of the mixture pass through.

Mechanism of Thiol Affinity Chromatography using Organomercurial Ligands:

| Step | Description | Key Interaction |

| Immobilization | This compound is covalently attached to a solid support (e.g., agarose beads). | Formation of a stable bond between the support and the organomercurial. |

| Binding | A solution containing a mixture of molecules is passed through the column. Thiol-containing molecules bind to the immobilized mercury. | Covalent mercaptide bond formation (Hg-S). |

| Washing | The column is washed with a buffer to remove non-specifically bound molecules. | The strong Hg-S bond remains intact. |

| Elution | The bound thiol-containing molecules are released from the matrix by introducing a competing thiol compound (e.g., 2-mercaptoethanol (B42355) or dithiothreitol) in the elution buffer. | The competing thiol displaces the bound molecule from the mercury ligand. |

This technique is particularly valuable for the purification of proteins and peptides that contain cysteine residues, as the side chain of cysteine features a thiol group. Researchers can effectively isolate these molecules from complex biological extracts or reaction mixtures, enabling further structural and functional studies. While much of the foundational work in this area has been conducted with related organomercurials like p-chloromercuribenzoate, the underlying chemistry is directly applicable to this compound.

Activation of Enzymes in In Vitro Biochemical Studies

Certain enzymes, particularly a class known as metalloproteinases, are synthesized and secreted in an inactive precursor form called a zymogen or proenzyme. The activation of these enzymes often requires the disruption of an interaction that blocks the active site. This compound, and more commonly its acetate salt (4-aminophenylmercuric acetate or APMA), can serve as an artificial activator for these enzymes in in vitro settings.

The most well-documented mechanism of activation by organomercurials is the "cysteine switch" model, which is particularly relevant for matrix metalloproteinases (MMPs). In the inactive proenzyme, a cysteine residue in the pro-domain coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.

The introduction of this compound disrupts this inhibitory interaction. The mercury atom of the organomercurial reacts with the sulfhydryl group of the "cysteine switch" residue. This reaction breaks the bond between the cysteine and the zinc ion, leading to a conformational change in the enzyme that exposes the active site and initiates a cascade of autocatalytic cleavage, ultimately resulting in the fully active enzyme.

Key Enzymes Activated by Organomercurials via the Cysteine Switch Mechanism:

| Enzyme Family | Specific Example(s) | Role of 4-Aminophenylmercury Compound |

| Matrix Metalloproteinases (MMPs) | Progelatinase A (MMP-2), Prostromelysin-1 (MMP-3) | Disrupts the Cys-Zn²⁺ interaction in the pro-domain. |

| Collagenases | Interstitial collagenase (MMP-1) | Initiates autocatalytic activation by displacing the inhibitory cysteine. |

This method of in vitro activation is a crucial experimental tool for biochemists studying the function, substrate specificity, and inhibition of these enzymes. It allows for the controlled generation of the active enzyme form in the laboratory, which is essential for detailed kinetic and mechanistic studies.

Development of Specific Chemical Probes for Non-Biological Analytes

Environmental Photochemistry and Chemical Degradation Pathways of Organomercury Compounds

Photochemical Transformations of Organomercury(II) Compounds Under Simulated Environmental Conditions

The photochemical transformation of organomercury(II) compounds is a key process in their environmental degradation. While specific studies on 4-aminophenylmercury chloride are limited, research on analogous phenylmercury (B1218190) compounds provides significant insights into the likely photochemical behavior.

Under simulated environmental conditions, particularly with UV-A irradiation, phenylmercury compounds undergo degradation through photocatalysis. nih.gov A notable example is the photocatalytic degradation of phenylmercury in an aqueous suspension of titanium dioxide (TiO2), which serves as a photocatalyst. nih.gov This process involves the reduction of Hg(II) and the simultaneous oxidation of the aromatic group. nih.gov The efficiency of this degradation is influenced by environmental factors such as pH, with optimal conditions for phenylmercury degradation observed at a pH of 10. nih.gov

The primary photochemical event is the cleavage of the carbon-mercury bond, which is susceptible to photolysis. This homolytic cleavage results in the formation of organic free radicals and a mercury-centered radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to a cascade of transformation products.

Key findings from a study on the photocatalytic degradation of phenylmercury are summarized in the table below.

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Irradiation Source | UV-A Light | Induces photocatalytic degradation | nih.gov |

| Photocatalyst | Titanium Dioxide (TiO2) | Enhances the degradation rate | nih.gov |

| Optimal pH | 10 | Greater influence on degradation efficiency | nih.gov |

| Atmosphere | Nitrogen | Almost 100% reduction of mercury after 30 minutes | nih.gov |

| Atmosphere | Oxygen Saturated | Total mercury reduction after 40 minutes | nih.gov |

Chemical Degradation Mechanisms and Identification of Degradation Products

The chemical degradation of organomercury compounds can proceed through various abiotic pathways, leading to the formation of a range of degradation products. Studies on phenylmercuric compounds have identified several key degradation mechanisms and products, which are likely analogous to the degradation of this compound.

One of the primary degradation pathways involves the cleavage of the phenylmercuric ion. For instance, the degradation of phenylmercuric nitrate (B79036) in the presence of disodium (B8443419) edetate during heat sterilization has been shown to yield mercuric ion and benzene (B151609). nih.gov The extent of this degradation is pH-dependent, being complete at pH 5 and 6, and progressively less extensive at pH 7 (80%) and pH 8 (15%). nih.gov

In photocatalytic degradation studies of phenylmercury, intermediate oxidation products such as phenol (B47542) and diphenylmercury (B1670734) have been identified. nih.gov The ultimate fate of the organic component can be complete mineralization to carbon dioxide and water under optimal conditions, while the mercury is reduced to its metallic form. nih.gov A significant portion of the reduced metallic mercury can be removed from the system as vapor. nih.gov

Bacterial degradation also plays a role in the transformation of phenylmercury compounds. For example, mercury-resistant bacteria have been shown to degrade phenylmercuric acetate (B1210297), producing elemental mercury vapor and benzene as the primary products. researchgate.netsemanticscholar.orgnih.govnih.gov

The identified degradation products from various studies on phenylmercury compounds are listed in the table below.

| Parent Compound | Degradation Process | Identified Degradation Products | Reference |

|---|---|---|---|

| Phenylmercury | Photocatalysis (with TiO2) | Phenol, Diphenylmercury, Metallic Mercury (Hg(0)) | nih.gov |

| Phenylmercuric Nitrate | Chemical Degradation (with Disodium Edetate and Heat) | Mercuric Ion (Hg(II)), Benzene | nih.gov |

| Phenylmercuric Acetate | Bacterial Degradation | Elemental Mercury (Hg(0)), Benzene | researchgate.netsemanticscholar.orgnih.govnih.gov |

Methodologies for Investigating Environmental Fate in Laboratory Models

Investigating the environmental fate of organomercury compounds in laboratory settings requires a suite of sophisticated analytical techniques to separate and identify the parent compound and its various degradation products at low concentrations. aqa.org.ar

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of organomercury compounds and their degradation products. nih.govaqa.org.ar For the analysis of phenylmercury and its ionic degradation products, derivatization with sulfur-containing ligands, such as 2-mercaptopropionic acid, can be employed to form stable complexes that can be readily separated and detected. aqa.org.ar HPLC methods have been developed to analyze the diethylamine-dithiocarbamate and piperidinedithiocarbamate complexes of phenylmercuric and mercuric ions. nih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the identification of volatile degradation products. kobe-u.ac.jp For instance, GC has been utilized to identify benzene as a degradation product of phenylmercuric acetate. semanticscholar.orgnih.gov The analysis of phenylmercury compounds by GC may require on-column injection techniques to prevent thermal decomposition. kobe-u.ac.jp

Atomic Absorption Spectroscopy (AAS), particularly the cold-vapor technique, is a highly sensitive method for the quantification of mercury. nih.govaqa.org.ar This method is often used in conjunction with chromatographic techniques to provide speciation of the different forms of mercury (e.g., organic vs. inorganic). Flameless atomic absorption spectrophotometry has been used in closed systems to demonstrate the production of elemental mercury vapor from the degradation of phenylmercuric acetate. semanticscholar.orgnih.gov

These analytical methodologies are crucial for conducting laboratory simulation studies that mimic environmental conditions and allow for the detailed examination of degradation kinetics and pathways. nih.govlabcorp.comlabcorp.com

A summary of the analytical techniques used in these laboratory studies is provided below.

| Analytical Technique | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of parent organomercury compounds and non-volatile degradation products. | nih.govaqa.org.ar |

| Gas Chromatography (GC) and GC-MS | Separation and identification of volatile degradation products like benzene. | semanticscholar.orgnih.govkobe-u.ac.jp |

| Atomic Absorption Spectroscopy (AAS) | Quantification of total mercury and inorganic mercury species. | nih.govnih.govaqa.org.ar |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Aminophenylmercury Chloride in Environmental and Laboratory Samples

Chromatographic Techniques for Trace Analysis (e.g., GC-MS, HPLC-ICP-MS)

Chromatographic separation techniques are essential for distinguishing different mercury species from one another in a complex sample. When coupled with highly sensitive detectors like mass spectrometers, they provide a powerful tool for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For the analysis of organomercury compounds like 4-Aminophenylmercury chloride, a derivatization step is often necessary to increase volatility. For instance, ionic organomercury compounds can be pentylated using reagents like Pentylmagnesium bromide, allowing them to be separated by GC.

When coupled with a detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), GC-ICP-MS becomes an ideal method for the speciation of organometallic compounds in complex environmental samples. taylorfrancis.com This is due to the high resolving power of GC and the exceptional sensitivity and specificity of ICP-MS. taylorfrancis.com Key features of ICP-MS as a detector include very low detection limits, often reaching the femtogram (1 fg) level, and a high tolerance for complex matrices. taylorfrancis.com

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

The coupling of High-Performance Liquid Chromatography (HPLC) with ICP-MS is a widely used and highly effective method for mercury speciation analysis. mdpi.com This hyphenated technique leverages the separation capabilities of HPLC for different mercury compounds (including inorganic mercury and various organic forms) and the element-specific, highly sensitive detection of ICP-MS. mdpi.comnih.gov

HPLC-ICP-MS is often preferred because it can analyze different chemical forms ('species') of an element, which is crucial as the toxicity of mercury depends heavily on its chemical form. nih.gov The HPLC separates the compounds based on their physicochemical properties, and the eluent is then introduced into the ICP-MS, which atomizes and ionizes the sample, allowing for the quantification of mercury in each separated fraction. nih.gov Recent advancements have seen a shift towards Ultra-High Performance Liquid Chromatography (UHPLC), which significantly reduces analysis times and the consumption of reagents and argon gas, offering a faster, greener, and more cost-effective method. mdpi.com

| Technique | Principle | Derivatization | Detector | Key Advantages |

| GC-ICP-MS | Separation of volatile compounds in a gaseous mobile phase. | Often required to increase volatility (e.g., pentylation). scispace.com | Inductively Coupled Plasma Mass Spectrometry (ICP-MS). | High resolving power, very low detection limits (femtogram level), high matrix tolerance. taylorfrancis.com |

| HPLC-ICP-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Generally not required. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS). | High sensitivity, excellent for speciation, applicable to a wide range of compounds. mdpi.comnih.gov |

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Analysis

While chromatographic methods are ideal for speciation, atomic spectrometry techniques are fundamental for determining the total elemental mercury content in a sample.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive technique for quantifying elements. The process involves converting the analyte into free gaseous atoms (atomization), which can then absorb light at a characteristic wavelength. libretexts.org For mercury analysis, Cold Vapour Atomic Absorption Spectroscopy (CVAAS) is a common variation. In this method, mercury compounds are reduced to elemental mercury, which is volatile at room temperature. The elemental mercury vapor is then carried into a measurement cell where its absorption of light at 253.7 nm is measured. This technique offers very low detection limits, in the parts-per-billion (ppb) range. scispace.com

The accuracy of AAS can be very high, routinely attaining 0.5–5% if spectral and chemical interferences are minimized. libretexts.org Sample preparation for AAS typically requires the sample to be in a solution, which may involve dissolving or acid digestion. libretexts.org

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

ICP-OES, also known as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), is another robust technique for elemental analysis. researchgate.net In this method, the sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K), which excites the atoms and ions of the elements present. diva-portal.org As these excited species return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. diva-portal.org

ICP-OES is capable of multi-element analysis and can be used to determine mercury in various environmental samples like soil and waste after a digestion procedure (e.g., microwave-assisted aqua regia digestion). researchgate.net The detection limits for mercury using ICP-OES can be as low as 0.03 mg/kg. researchgate.net

| Technique | Principle | Atomization/Excitation Source | Typical Detection Limits (Mercury) | Notes |

| AAS (CVAAS) | Measurement of light absorption by free atoms. | Chemical reduction to elemental Hg, followed by vaporization. | 0.003-0.005 ppb. scispace.com | Highly sensitive for mercury, primarily a single-element technique. |

| ICP-OES | Measurement of light emitted from excited atoms and ions. | High-temperature argon plasma. | 0.03 mg/kg (at 184.9 nm). researchgate.net | Capable of simultaneous multi-element analysis. diva-portal.org |

Method Development and Validation for Non-Biological Matrices

Developing and validating an analytical method is a critical process to ensure that the results are reliable, accurate, and reproducible. For a compound like this compound in non-biological matrices such as soil, water, or sediment, this process involves several key steps.

Method Development

The development phase focuses on optimizing the analytical procedure. This includes:

Sample Preparation: This is a crucial step to extract the analyte from the complex matrix and remove interfering substances. For soil or sediment, this might involve microwave-assisted digestion with strong acids like aqua regia to determine total mercury. researchgate.net For speciation analysis, milder extraction procedures are required to preserve the chemical form of the this compound.

Instrumental Parameters: For chromatographic methods, this involves selecting the appropriate column, mobile phase composition and gradient (for HPLC), or temperature program (for GC). For spectrometry, it includes optimizing gas flow rates, plasma power (for ICP), and selecting the most sensitive and interference-free analytical wavelength (e.g., 184.9 nm or 194.2 nm for mercury in ICP-OES). researchgate.net

Method Validation

Once the method is developed, it must be validated to demonstrate its fitness for purpose. Validation confirms that the method is suitable for its intended use by assessing various performance parameters. According to guidelines from regulatory bodies, key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. Hyphenated techniques like HPLC-ICP-MS offer excellent selectivity.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of greater than 0.99 is typically desired.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by spike-recovery experiments, with recoveries of >95% being a common target. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values <15% often considered acceptable. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically developing and validating analytical methods, laboratories can ensure the generation of high-quality, defensible data for the analysis of this compound in environmental samples.

Future Research Directions and Contemporary Challenges in the Study of 4 Aminophenylmercury Chloride

Exploration of Unconventional Reactivity and Novel Synthetic Opportunities

The reactivity of organomercury compounds has been historically significant in the development of organic synthesis. While often supplanted by less toxic organometallics, the unique reactivity of the carbon-mercury bond still offers potential for novel transformations. A significant challenge lies in the perception of organomercury compounds as mere historical curiosities. Overcoming this requires the discovery of unique reactivity that cannot be easily replicated by other reagents.

One promising avenue for future research is the exploration of 4-Aminophenylmercury chloride in palladium-catalyzed cross-coupling reactions. Organomercurials are known to participate in such reactions, and the presence of the amino group in this compound could modulate its reactivity and offer unique selectivities. wikipedia.org For instance, the amino group could act as an internal ligand, influencing the rate and outcome of transmetalation steps in reactions like the Suzuki or Heck couplings. Systematic studies are needed to compare its performance against other organoboron, organotin, or organozinc compounds in the synthesis of complex aromatic systems.

Furthermore, the amino group itself presents a handle for a variety of synthetic transformations. Research could be directed towards tandem reactions where an initial cross-coupling at the mercury-bearing carbon is followed by a functionalization of the amino group, or vice versa. This could lead to the efficient construction of multifunctional molecules from a single, readily accessible precursor. The challenge here is to develop reaction conditions that are compatible with both the organometallic and the amine functionalities.

| Potential Reaction Type | Investigated Parameter | Potential Outcome |

| Suzuki-Miyaura Coupling | Ligand and base screening | Efficient synthesis of biarylamines |

| Heck Reaction | Olefin scope and regioselectivity | Synthesis of substituted anilines |

| Sonogashira Coupling | Catalyst system optimization | Formation of aminophenylacetylenes |

| Tandem Reactions | Sequential cross-coupling and N-functionalization | Rapid assembly of complex molecules |

Integration into Emerging Fields of Materials and Supramolecular Chemistry

The bifunctional nature of this compound makes it an intriguing building block for the construction of novel materials and supramolecular assemblies. The amino group can be readily incorporated into polymer backbones through condensation or addition polymerization, while the organomercuric moiety could impart unique properties to the resulting material.